2-(3-methyl-1H-pyrazol-4-yl)ethan-1-ol
Description
2-(3-Methyl-1H-pyrazol-4-yl)ethan-1-ol is a pyrazole derivative featuring a hydroxylated ethyl chain at the 4-position of the pyrazole ring and a methyl substituent at the 3-position.
Properties
CAS No. |
1314903-21-3 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-(5-methyl-1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c1-5-6(2-3-9)4-7-8-5/h4,9H,2-3H2,1H3,(H,7,8) |
InChI Key |
WSOHAFINVAUMOL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1)CCO |
Canonical SMILES |
CC1=C(C=NN1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, synthesis routes, and biological relevance of 2-(3-methyl-1H-pyrazol-4-yl)ethan-1-ol with analogous compounds:
Key Observations:
- Synthetic Complexity : YTK-A76 requires multi-step synthesis with protective groups (e.g., benzyloxy), whereas the target compound’s simpler structure could streamline production .
- Biological Relevance : Sulfur-containing analogs () may exhibit stronger binding to enzymatic targets due to thioether/sulfonyl interactions, whereas the target’s methyl group might favor metabolic stability .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (MW ~126.16 g/mol) is smaller than YTK-A76 (MW 392.50 g/mol), suggesting better aqueous solubility. However, polar groups like methanesulfonyl () or amino-ethoxy () could further modulate solubility .
- Hydrogen Bonding: The ethanol group in the target compound facilitates hydrogen bonding, similar to YTK-A76 and ’s ethoxy derivative, which may enhance crystallinity or receptor interactions .
Preparation Methods
Direct Alkylation of 3-methyl-1H-pyrazole with Ethylene Oxide
- The most straightforward and commonly reported synthesis involves the nucleophilic ring nitrogen of 3-methyl-1H-pyrazole reacting with ethylene oxide .
- The reaction is typically carried out by dissolving 3-methyl-1H-pyrazole in a suitable solvent such as ethanol.
- Ethylene oxide is added dropwise under stirring at room temperature.
- The mixture is then heated under controlled conditions to facilitate the ring-opening of ethylene oxide by the pyrazole nitrogen, resulting in the formation of the ethan-1-ol side chain attached to the pyrazole ring.
Reaction Conditions and Optimization:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol or other polar protic solvent | Facilitates dissolution and reaction |
| Temperature | Room temperature to mild heating (e.g., 40–60 °C) | Controls reaction rate and selectivity |
| Reaction Time | Several hours (typically 4–8 hours) | Longer times may improve yield |
| Molar Ratios | 1:1 to 1:2 (pyrazole:ethylene oxide) | Excess ethylene oxide can drive completion |
| Purification | Crystallization or chromatography | Used to isolate pure product |
- The product is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
- NMR signals correspond to the pyrazole ring protons, methyl substituent, and the methylene protons adjacent to the hydroxyl group.
- MS confirms the molecular ion peak consistent with molecular formula C7H10N2O.
This method is advantageous due to its simplicity, relatively high yield, and the use of commercially available starting materials.
Synthesis via Pyrazol-5(4H)-one Intermediates and Subsequent Functionalization
While direct alkylation is the most direct route, related pyrazole derivatives such as 3-methyl-1H-pyrazol-5(4H)-one can be synthesized first and then functionalized to obtain various pyrazole derivatives including ethan-1-ol substituted compounds.
- Formation of 3-methyl-1H-pyrazol-5(4H)-one: This is typically prepared by the reaction of ethyl acetoacetate with hydrazine hydrate in ethanol, yielding the pyrazol-5-one ring with a methyl substituent at position 3.
- Subsequent reactions can introduce the ethan-1-ol side chain via condensation or reduction steps, though specific protocols for direct conversion to 2-(3-methyl-1H-pyrazol-4-yl)ethan-1-ol are less common in literature.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ethyl acetoacetate + hydrazine hydrate | Reflux in ethanol, several hours | ~89 | Formation of 3-methyl-1H-pyrazol-5(4H)-one |
| Functionalization | Various (e.g., reduction, alkylation) | Variable | Dependent on target derivative |
This approach is more suited for generating libraries of pyrazole derivatives and may require additional purification steps.
Summary Table of Preparation Methods
| Method No. | Starting Material(s) | Key Reagents/Conditions | Product Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | 3-methyl-1H-pyrazole | Ethylene oxide, ethanol, heat | Moderate to High | Simple, direct, scalable | Requires handling ethylene oxide |
| 2 | Ethyl acetoacetate + hydrazine hydrate | Reflux in ethanol, further functionalization | High (intermediate) | Well-established pyrazole synthesis | Multi-step, less direct |
| 3 | Pyrazol-5(4H)-one derivatives + aldehydes + malononitrile | Base catalysis, tandem reactions | Moderate to High | Efficient for complex derivatives | Not direct for ethan-1-ol target |
Research Findings and Notes
- The direct reaction of 3-methyl-1H-pyrazole with ethylene oxide is the most cited and practical method for preparing 2-(3-methyl-1H-pyrazol-4-yl)ethan-1-ol, providing a good balance of yield and operational simplicity.
- Reaction parameters such as solvent choice, temperature, and molar ratios critically influence the yield and purity.
- Characterization by NMR and MS is essential to confirm the successful synthesis and structure of the compound.
- Alternative synthetic routes involving pyrazol-5(4H)-one intermediates allow for broader chemical modifications but may be less efficient for this specific compound.
- Advanced multi-component reactions highlight the synthetic flexibility of pyrazole chemistry but are more relevant for complex derivatives rather than simple ethan-1-ol substitution.
Q & A
Q. What are the standard synthetic routes for 2-(3-methyl-1H-pyrazol-4-yl)ethan-1-ol, and how are intermediates purified?
Answer: Common synthetic strategies include:
- Mannich Reaction : Reacting pyrazole derivatives with formaldehyde and secondary amines under basic conditions (e.g., ethanol/water at 60–80°C) .
- Cyclization of β-Keto Esters : Using ethyl chloroformate to cyclize β-keto esters into pyrazole cores, followed by reduction or functionalization .
- Purification : Recrystallization from ethanol/DMF mixtures (1:1) is typical to isolate crystalline intermediates .
Table 1: Example Synthetic Conditions
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Mannich Reaction | Ethanol/water, 70°C, 6 h | 65–75 | |
| β-Keto Ester Route | Ethyl chloroformate, THF, 0–5°C | 50–60 |
Q. What analytical techniques are critical for characterizing 2-(3-methyl-1H-pyrazol-4-yl)ethan-1-ol?
Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and hydroxyl group presence (e.g., δ 4.8–5.2 ppm for –CHOH) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 167.1).
- X-ray Diffraction : SHELX-refined crystallographic data resolves bond lengths and angles (e.g., C–O bond: 1.42 Å) .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
Answer:
- Protecting Groups : Use tetrahydropyran (THP) to protect hydroxyl groups during electrophilic substitutions .
- Optimized Reaction Media : Xylene reflux with chloranil (1.4 eq.) for 25–30 hours improves selectivity in cross-coupling reactions .
- DFT Calculations : Predict electronic effects of substituents to guide reaction design .
Q. What methodologies resolve crystallographic data discrepancies (e.g., disorder or twinning) in pyrazole derivatives?
Answer:
- SHELXL Refinement : Apply TWIN/BASF commands to model twinned crystals and refine occupancy ratios for disordered atoms .
- Hydrogen Bond Analysis : Use ORTEP-3 to visualize packing motifs (e.g., O–H···N interactions at 2.8–3.0 Å) .
Table 2: SHELXL Refinement Parameters (Example)
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.042 |
| wR2 (all data) | 0.112 |
| Flack Parameter | 0.01(2) |
Q. How can hydrogen-bonding networks influence the supramolecular assembly of 2-(3-methyl-1H-pyrazol-4-yl)ethan-1-ol?
Answer:
Q. What safety protocols are essential for handling reactive intermediates in pyrazole synthesis?
Answer:
- PPE Requirements : Gloves, goggles, and fume hoods for borane dimethyl sulfide reductions .
- Waste Management : Segregate halogenated byproducts (e.g., from chloroformate reactions) for licensed disposal .
Data Contradiction & Optimization
Q. How should conflicting NMR and crystallographic data (e.g., tautomerism) be reconciled?
Answer:
- Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomers) by analyzing shifts at –40°C to 100°C .
- Complementary Techniques : Pair XRD with IR spectroscopy to confirm hydrogen-bonding patterns .
Q. What strategies optimize yield in multi-step syntheses involving sensitive functional groups?
Answer:
- Inert Atmosphere : Use argon/nitrogen for air-sensitive steps (e.g., Grignard additions).
- Catalytic Methods : Employ Pd/C for selective hydrogenations without degrading hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
